Cas no 2418729-91-4 (5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid)

5-Amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid is a fluorosulfonylated benzoic acid derivative with significant utility in synthetic organic chemistry and pharmaceutical research. The presence of both the fluorosulfonyloxy (–OSO₂F) and carboxylic acid (–COOH) functional groups enhances its reactivity, making it a versatile intermediate for nucleophilic substitution reactions, cross-coupling processes, and the synthesis of complex heterocycles. The amino (–NH₂) group further expands its utility in derivatization and conjugation applications. Its structural features contribute to high selectivity and efficiency in targeted chemical transformations, particularly in medicinal chemistry for the development of bioactive molecules. The compound is valued for its stability under controlled conditions and precise reactivity profile.
5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid structure
2418729-91-4 structure
Product Name:5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid
CAS No:2418729-91-4
MF:C8H8FNO5S
MW:249.21622467041
CID:5680393
PubChem ID:165775536
Update Time:2025-06-11

5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-amino-3-[(fluorosulfonyl)oxy]-2-methylbenzoic acid
    • 2418729-91-4
    • EN300-26626816
    • 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid
    • Inchi: 1S/C8H8FNO5S/c1-4-6(8(11)12)2-5(10)3-7(4)15-16(9,13)14/h2-3H,10H2,1H3,(H,11,12)
    • InChI Key: ICMWFNDXSYRYRQ-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(OC1=CC(=CC(C(=O)O)=C1C)N)F

Computed Properties

  • Exact Mass: 249.01072169g/mol
  • Monoisotopic Mass: 249.01072169g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 115Ų

5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26626816-1g
5-amino-3-[(fluorosulfonyl)oxy]-2-methylbenzoic acid
2418729-91-4
1g
$0.0 2023-09-12
Enamine
EN300-26626816-1.0g
5-amino-3-[(fluorosulfonyl)oxy]-2-methylbenzoic acid
2418729-91-4 95.0%
1.0g
$0.0 2025-03-20

5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid Related Literature

Additional information on 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid

Introduction to 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid (CAS No. 2418729-91-4)

5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid, identified by its CAS number 2418729-91-4, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include an amino group, a fluorosulfonyloxy substituent, and a methyl group at specific positions on the benzene ring. These structural attributes not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug development and biochemical studies.

The presence of the fluorosulfonyl group in the molecule imparts enhanced reactivity and electronic properties, making it a valuable intermediate in synthetic chemistry. Fluorosulfonyl groups are well-known for their ability to participate in various chemical transformations, including nucleophilic substitution reactions, which can be exploited to synthesize more complex molecules. This feature has made 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid a subject of interest for researchers aiming to develop novel pharmacophores.

Moreover, the amino and methyl groups contribute to the compound's versatility. The amino group can serve as a site for further functionalization, allowing for the attachment of other pharmacologically active moieties. This adaptability is particularly useful in the design of targeted therapies, where specific interactions with biological targets are crucial. The methyl group, while less reactive, helps stabilize the molecule and influences its solubility and metabolic pathways.

In recent years, there has been growing interest in exploring the potential of benzoic acid derivatives as therapeutic agents. Benzoic acid itself is a well-documented precursor in the synthesis of various drugs, including nonsteroidal anti-inflammatory drugs (NSAIDs) and antibiotics. The introduction of fluorosulfonyl and amino substituents into this framework suggests that 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid may exhibit novel biological activities that could be beneficial in treating a range of diseases.

One of the most compelling aspects of this compound is its potential role in modulating inflammatory pathways. Inflammatory processes are central to many chronic diseases, including arthritis, cardiovascular disorders, and certain types of cancer. The ability of 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid to interact with key enzymes and receptors involved in inflammation makes it a promising candidate for further investigation. Preliminary studies have hinted at its potential as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins—mediators of inflammation.

Additionally, the fluorosulfonyl group has been shown to enhance binding affinity in several drug candidates. Fluorine atoms are known to increase metabolic stability and binding interactions due to their electronegativity and ability to participate in dipole-dipole interactions. This property could be particularly advantageous for designing drugs with longer half-lives and improved bioavailability. The incorporation of such a group into 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid may thus enhance its pharmacological efficacy.

The compound's structural similarity to known pharmaceuticals also suggests that it could serve as a scaffold for structure-based drug design. By leveraging computational methods such as molecular docking and virtual screening, researchers can identify potential binding pockets on biological targets and optimize the structure of 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid for improved activity. This approach has been successfully employed in the development of drugs targeting protein-protein interactions, which are often difficult to modulate with small molecules.

Recent advancements in synthetic methodologies have also made it easier to access complex molecules like 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid. Techniques such as flow chemistry and transition-metal-catalyzed reactions have enabled more efficient and scalable synthesis routes. These innovations not only reduce production costs but also allow for greater flexibility in modifying the compound's structure. Such improvements are essential for moving from laboratory-scale research to clinical applications.

In conclusion, 5-amino-3-(fluorosulfonyl)oxy-2-methylbenzoic acid (CAS No. 2418729-91-4) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features, combined with its potential biological activities, make it an attractive molecule for drug development. As research continues to uncover new therapeutic targets and synthetic strategies, compounds like this one are likely to play a significant role in addressing unmet medical needs.

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